molecular formula C16H18O5 B2859962 methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate CAS No. 306321-73-3

methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate

Cat. No.: B2859962
CAS No.: 306321-73-3
M. Wt: 290.315
InChI Key: MEUWMNSHUPKAJD-UHFFFAOYSA-N
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Description

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is an organic compound belonging to the chromen-2-one family This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate: This step is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone.

    Addition of hydrazine hydrate: This step is performed under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:

Comparison with Similar Compounds

Biological Activity

Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is an organic compound belonging to the chromen-2-one family, characterized by its unique chromen-2-one core structure. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The chemical formula for this compound is C16H18O4C_{16}H_{18}O_4, with a molecular weight of approximately 290.32 g/mol. The structure features a bicyclic system consisting of a benzene ring fused to a pyrone ring, with an acetate group attached to the chromene moiety.

Antioxidant Activity

Research indicates that compounds with chromene structures exhibit significant antioxidant properties . These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromene could effectively reduce oxidative damage in cellular models, highlighting their potential as therapeutic agents against oxidative stress-related conditions.

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism through which it may alleviate conditions characterized by chronic inflammation, such as arthritis and ulcerative colitis .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various bacterial strains. In laboratory settings, this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.
  • Receptor Modulation : It may interact with various receptors involved in oxidative stress response and inflammation, leading to altered cellular signaling pathways.
  • Gene Expression Regulation : Studies suggest that this compound can modulate the expression of genes related to inflammation and oxidative stress .

Case Studies

Several case studies have investigated the biological activity of related chromene derivatives:

  • Anti-Ulcerative Colitis : In animal models, derivatives similar to this compound were shown to ameliorate symptoms of ulcerative colitis by reducing inflammation markers and improving histopathological scores .
  • Cancer Research : Preliminary studies have indicated that certain chromene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

Comparative Analysis

To better understand the unique properties of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yloxy]acetate compared to other chromene derivatives, the following table summarizes key features:

Compound NameStructure HighlightsUnique Features
Methyl [(4-methyl)-2-(3-propyl)-chromen]-7-yloxyacetateContains a propanoyl substituentExhibits significant antioxidant activity
Ethyl [(4-methyl)-2-(3-propyl)-chromen]-7-yloxyacetateLacks propanoyl groupPotentially different biological activity
Benzyl 2-(8-methyl)-chromenContains a benzyl groupAlters chemical properties affecting activity

Properties

IUPAC Name

methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUWMNSHUPKAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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